(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
®-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound with a unique structure that includes an iodine atom and a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by iodination. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyrazole derivative, the cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the pyrazolo[1,5-a]pyrazine core . The iodination step can be carried out using iodine or iodine monochloride (ICl) in the presence of a suitable oxidizing agent .
Industrial Production Methods
Industrial production of ®-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrazine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
®-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of ®-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]pyrazine core play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of the target, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Triazolo[4,3-a]pyrazine: A related compound with a triazole ring fused to the pyrazine core.
Imidazo[1,2-a]pyrazine: A compound with an imidazole ring fused to the pyrazine core.
Uniqueness
®-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where iodine’s reactivity and binding characteristics are advantageous .
Properties
Molecular Formula |
C7H8IN3O |
---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
(7R)-3-iodo-7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H8IN3O/c1-4-2-9-7(12)6-5(8)3-10-11(4)6/h3-4H,2H2,1H3,(H,9,12)/t4-/m1/s1 |
InChI Key |
QXIGOXIYHSLNSE-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H]1CNC(=O)C2=C(C=NN12)I |
Canonical SMILES |
CC1CNC(=O)C2=C(C=NN12)I |
Origin of Product |
United States |
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